

Unlocking Precision Bioconjugation: A Technical Guide to Azido-PEG4-NHS Ester

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Compound of Interest

Compound Name: Azido-PEG4-NHS-ester

Cat. No.: B605855

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For researchers, scientists, and drug development professionals at the forefront of innovation, the ability to precisely modify biological molecules is paramount. Azido-PEG4-NHS ester has emerged as a powerful and versatile tool in the bioconjugation toolkit, enabling the stable and efficient linkage of molecules for a wide array of applications, from targeted drug delivery to advanced cellular imaging. This in-depth technical guide delves into the core features of Azido-PEG4-NHS ester, providing a comprehensive overview of its properties, detailed experimental protocols, and a visual representation of its utility in modern research.

Core Functionality: A Bridge Between Molecules

Azido-PEG4-NHS ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at either end of a polyethylene glycol (PEG) spacer.^[1] This dual functionality allows for the sequential and controlled conjugation of two distinct molecules. The key features that underpin its utility are:

- **N-Hydroxysuccinimide (NHS) Ester:** This functional group provides high reactivity and specificity towards primary amines ($-NH_2$), which are abundantly found on the surface of proteins and other biomolecules, such as the lysine residues and the N-terminus.^{[2][3]} The reaction between an NHS ester and a primary amine forms a stable and covalent amide bond.^[4]
- **Azide Group (N_3):** The azide moiety is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.^{[5][6]} The azide group can readily and specifically react with an alkyne group to form a stable triazole linkage.

[7] This bioorthogonal reaction, meaning it does not interfere with native biological processes, is a cornerstone of modern bioconjugation.[7]

- **PEG4 Linker:** The polyethylene glycol (PEG) spacer, in this case containing four ethylene glycol units, imparts several advantageous properties. It increases the hydrophilicity and solubility of the molecule and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[8][9] The PEG linker also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.[10]

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative specifications for Azido-PEG4-NHS ester are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	388.37 g/mol	[11][12]
Chemical Formula	C15H24N4O8	[11][12][13]
Purity	>95% (HPLC)	[11]
Appearance	Colorless to slightly yellow oil/viscous liquid	[11][13]
Solubility	DMSO, DMF, DCM, THF, Chloroform, Acetonitrile	[8][11]
Storage Conditions	-20°C, Desiccate	[11]
CAS Number	944251-24-5	[11][12]

Key Experimental Protocols

The following are detailed methodologies for common applications of Azido-PEG4-NHS ester.

Protocol 1: Labeling of a Protein with Azido-PEG4-NHS Ester

This protocol describes the general procedure for conjugating Azido-PEG4-NHS ester to a protein via its primary amine groups.

Materials:

- Protein of interest
- Azido-PEG4-NHS ester
- Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Desalting column or dialysis cassette for purification

Procedure:

- **Protein Preparation:** Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[\[14\]](#)
- **Reagent Preparation:** Immediately before use, dissolve the Azido-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[\[14\]](#) The NHS ester is moisture-sensitive and will hydrolyze, so it is crucial to use anhydrous solvent and prepare the solution fresh.[\[14\]](#)
- **Conjugation Reaction:** Add a 10- to 20-fold molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution.[\[14\]](#) The optimal molar ratio may need to be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice.[\[14\]](#)
- **Quenching:** Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[\[15\]](#) This will react with and inactivate any excess NHS ester. Incubate for 15-30 minutes at room temperature.

- Purification: Remove the excess, unreacted Azido-PEG4-NHS ester and quenching reagent by size-exclusion chromatography using a desalting column or by dialysis against a suitable buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (prepared using Protocol 1) and an alkyne-containing molecule.

Materials:

- Azide-functionalized protein (from Protocol 1)
- Alkyne-containing molecule of interest
- Copper(II) sulfate (CuSO_4)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Reaction Buffer: PBS, pH 7.4

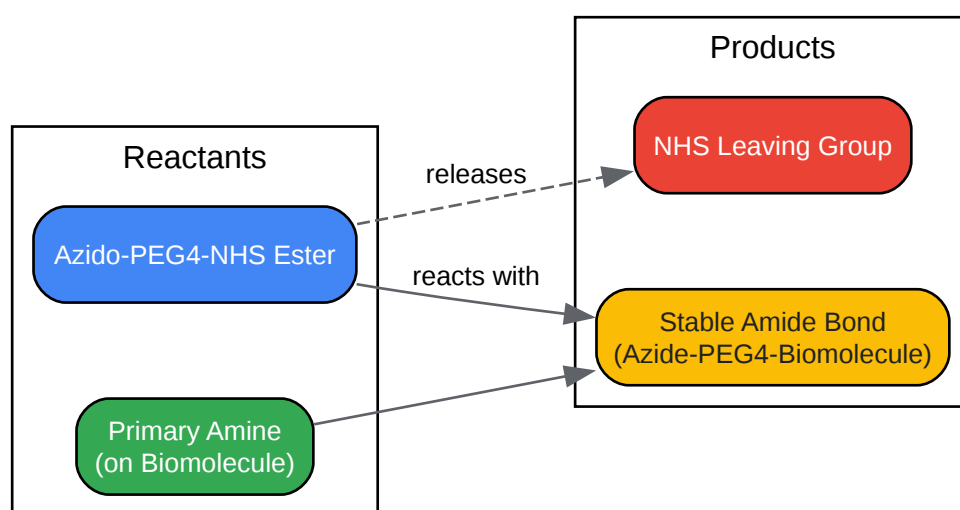
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).
 - Prepare a 50 mM stock solution of CuSO_4 in water.
 - Prepare a fresh 50 mM stock solution of Sodium Ascorbate in water.[\[16\]](#)
 - Prepare a 10 mM stock solution of THPTA in DMSO or water.[\[16\]](#)

- **Reaction Setup:** In a reaction tube, combine the azide-functionalized protein and a 10- to 20-fold molar excess of the alkyne-containing molecule.[16]
- **Catalyst Preparation:** In a separate tube, pre-complex the copper by mixing the CuSO₄ and THPTA solutions in a 1:2 molar ratio.[17] Let this mixture stand for a few minutes.
- **Initiation of Click Reaction:** Add the THPTA/CuSO₄ complex to the protein-alkyne mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction.[17] The final concentrations of the catalyst components typically range from 0.1 to 1 mM for CuSO₄ and 0.5 to 5 mM for sodium ascorbate.
- **Incubation:** Gently mix the reaction and incubate for 1-4 hours at room temperature.
- **Purification:** Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or other appropriate chromatography method.

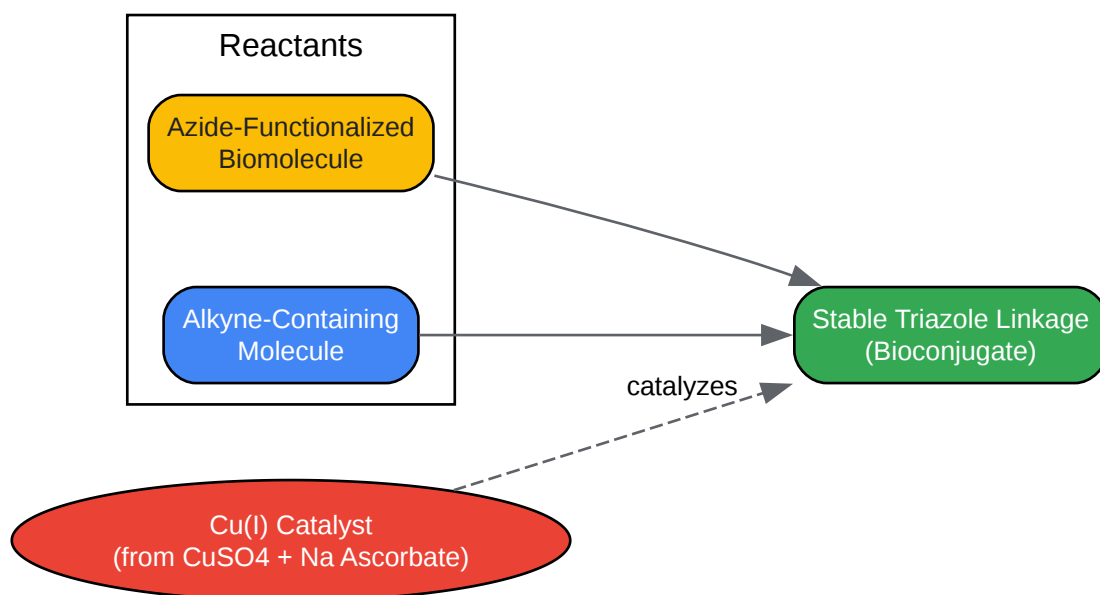
Visualizing the Workflow and Pathways

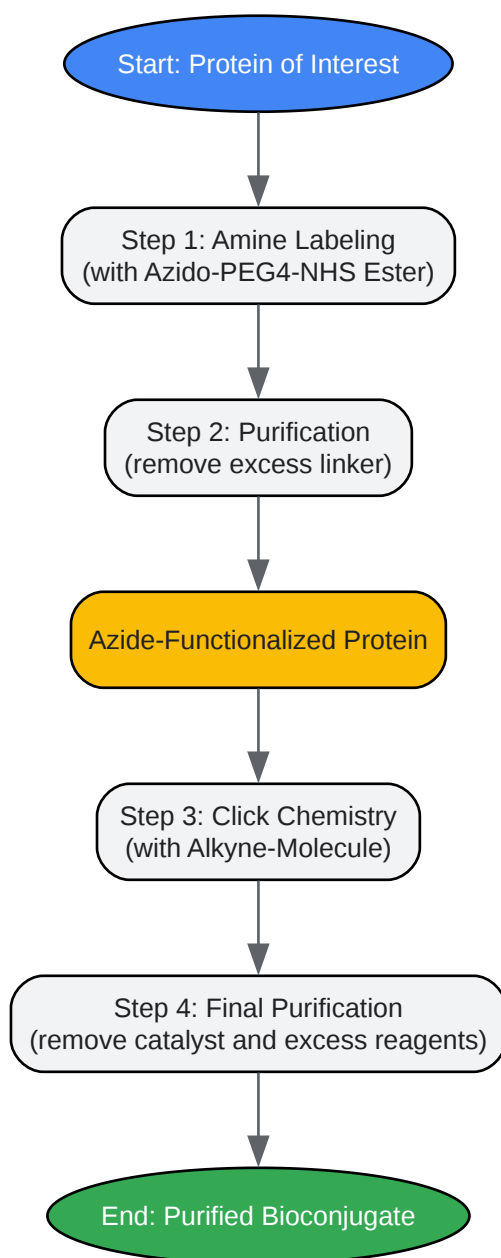
To further elucidate the application of Azido-PEG4-NHS ester, the following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and a typical experimental workflow.

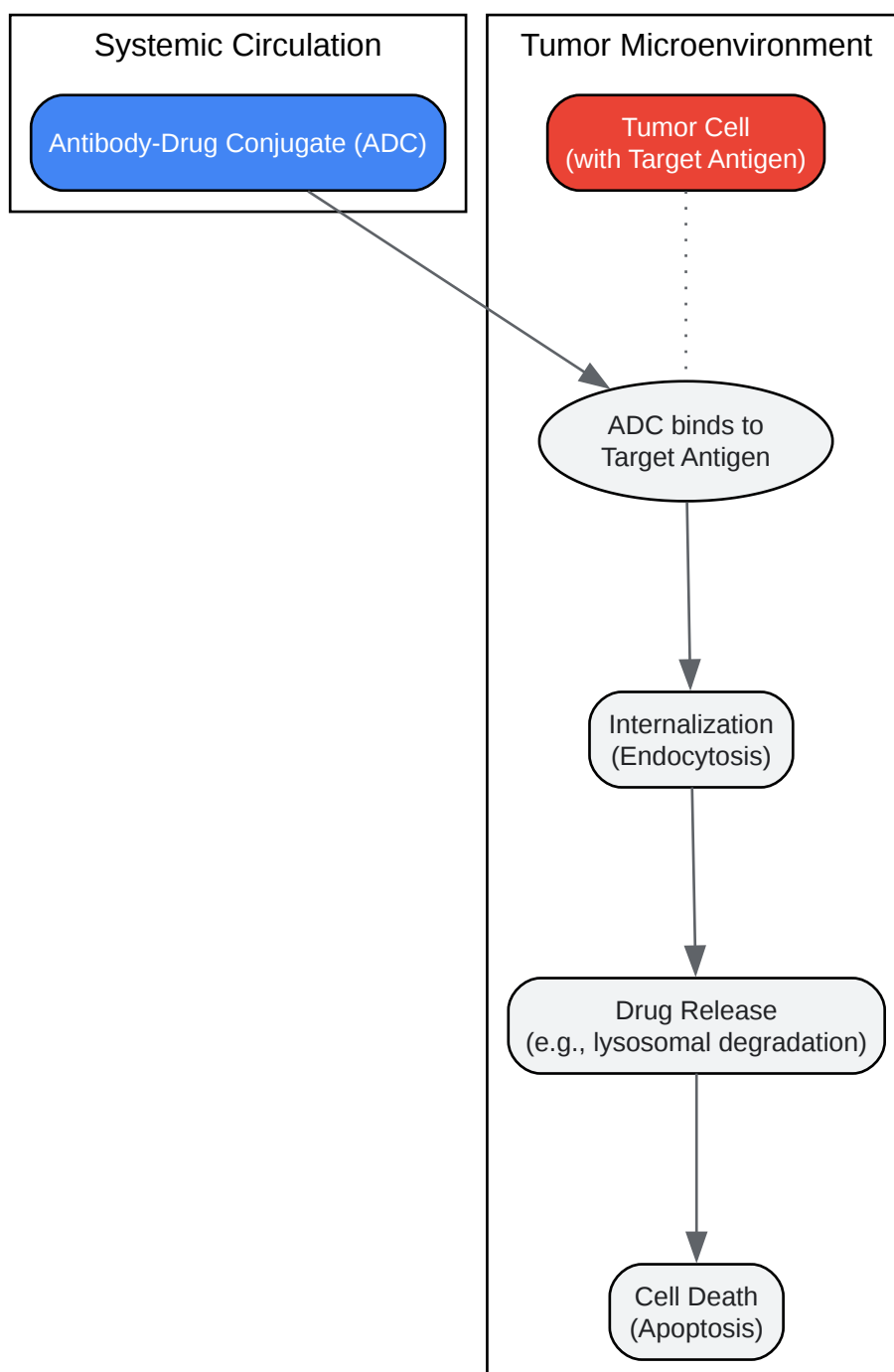


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Caption: Reaction of Azido-PEG4-NHS ester with a primary amine.







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